Bienvenue dans la boutique en ligne BenchChem!

P-Cresol sulfate

Cardiovascular risk stratification CKD biomarker Prognostic modeling

P-Cresol sulfate (pCS, p-Tolyl sulfate, CAS 3233-58-7) is the predominant circulating metabolite of the gut-derived phenolic compound p-cresol, classified as a protein-bound uremic toxin (PBUT). Formed via intestinal bacterial metabolism of tyrosine and phenylalanine followed by hepatic sulfotransferase conjugation, pCS accumulates in the serum of patients with declining renal function and is poorly removed by conventional hemodialysis due to its high albumin binding (~95–97%).

Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
CAS No. 3233-58-7
Cat. No. B1663762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Cresol sulfate
CAS3233-58-7
Synonyms4-cresol sulfate
4-cresol sulphate
p-cresol sulfate
p-cresol sulphate
p-cresylsulfate
sulfuric acid, mono(4-methylphenyl) este
Molecular FormulaC7H8O4S
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OS(=O)(=O)O
InChIInChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyWGNAKZGUSRVWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

P-Cresol Sulfate (CAS 3233-58-7): A Reference-Standard Protein-Bound Uremic Toxin for CKD and Cardiovascular Research Procurement


P-Cresol sulfate (pCS, p-Tolyl sulfate, CAS 3233-58-7) is the predominant circulating metabolite of the gut-derived phenolic compound p-cresol, classified as a protein-bound uremic toxin (PBUT) [1]. Formed via intestinal bacterial metabolism of tyrosine and phenylalanine followed by hepatic sulfotransferase conjugation, pCS accumulates in the serum of patients with declining renal function and is poorly removed by conventional hemodialysis due to its high albumin binding (~95–97%) [2]. As the quantitatively dominant p-cresol conjugate—present at a median 193-fold higher concentration than its glucuronide counterpart in CKD patients—pCS serves as the prototypic PBUT for studies of uremic toxicity, cardiovascular risk stratification, and dialytic clearance optimization [3].

Why p-Cresol Sulfate (CAS 3233-58-7) Cannot Be Interchanged with Other PBUTs or p-Cresol Conjugates in Research Applications


Within the protein-bound uremic toxin family, pCS, indoxyl sulfate (IS), p-cresyl glucuronide (pCG), and the parent p-cresol are often grouped together as 'prototypical PBUTs.' However, substantial quantitative evidence demonstrates that these compounds are not interchangeable surrogates. pCS exhibits a unique combination of: (i) the highest prognostic association with cardiovascular outcomes among five tested PBUTs [1]; (ii) divergent biological activity compared to both its parent compound (p-cresol) and its alternative conjugate (pCG), including differential effects on leukocyte activation, endothelial progenitor cell function, and insulin resistance [2]; (iii) distinct dialytic clearance kinetics that differ materially from IS across dialysis modalities [3]; and (iv) a unique albumin-binding profile with a low-affinity binding constant 2.5-fold greater than IS, creating competitive displacement dynamics not replicated by other PBUTs [4]. Substituting any of these analogs for pCS in experimental or analytical protocols risks misattributing biological effects and generating non-comparable datasets.

Quantitative Differentiation Evidence for p-Cresol Sulfate (CAS 3233-58-7) Versus Closest Analogs


Cardiovascular Prognostic Superiority: Free pCS Outperforms All Other PBUTs in Multivariate Survival Analysis

In a head-to-head prospective cohort study of 523 non-dialysis CKD patients (Stages G1–G5) followed for a median of 5.5 years, only free pCS—among five PBUTs tested (pCS, p-cresyl glucuronide, indoxyl sulfate, indole acetic acid, and hippuric acid)—retained a statistically significant independent association with fatal and non-fatal cardiovascular events in fully adjusted multivariate Cox regression models [1]. The adjusted hazard ratio for free pCS was 1.39 (95% CI 1.14–1.71; P = 0.0014), corrected for multiple testing. None of the other four PBUTs—including the structurally and functionally related indoxyl sulfate—remained significant in the fully adjusted model [1]. This finding was corroborated by an independent cohort showing that higher free pCS levels (>0.051 mg/100 mL; median) were associated with overall and cardiovascular mortality independently of age, vascular calcification, anemia, and inflammation [2].

Cardiovascular risk stratification CKD biomarker Prognostic modeling

Quantitative Metabolic Dominance: Serum pCS Concentrations Exceed p-Cresyl Glucuronide by 193-Fold in CKD Patients

In a prospective study of 488 CKD patients (Stages 1–5), serum p-cresyl sulfate concentrations were a median of 193.0-fold higher (interquartile range 121.1–296.6) than serum p-cresyl glucuronide (pCG), establishing pCS as the quantitatively dominant circulating p-cresol conjugate in humans [1]. This dominance was accompanied by a profound difference in protein binding: pCS exhibits ~96% albumin binding versus <6% for pCG, meaning that the free, biologically active fraction of pCS is tightly regulated by the protein-bound reservoir [2]. The sulfate-to-glucuronide ratio correlated significantly with eGFR (rho = 0.23; P = 0.001), indicating that the conjugation balance shifts further toward sulfation with declining renal function [1]. A lower proportion of pCS to total p-cresol conjugates was independently associated with mortality (HR 0.65; 95% CI 0.47–0.89; P < 0.01), underscoring the clinical relevance of the sulfate/glucuronide balance [1].

Metabolite quantification Sulfation vs glucuronidation CKD metabolism

Divergent Immunomodulatory Activity: pCS Activates Baseline Leukocyte Oxidative Burst While p-Cresol Inhibits Stimulated Burst

In a direct comparative in vitro study, p-cresylsulfate (pCS) and its parent compound p-cresol exhibited diametrically opposed effects on leukocyte oxidative burst activity [1]. pCS significantly increased the percentage of leukocytes displaying oxidative burst activity at baseline (unstimulated condition), indicating a pro-inflammatory priming effect. In contrast, p-cresol had no effect on baseline leukocyte activity but inhibited leukocyte burst activity after stimulation [1]. This functional divergence was further corroborated in monocyte-derived macrophages, where pCS at 10–50 µg/mL induced a marked increase in nitric oxide production (49 ± 12.1% at the lowest concentration vs 4.35 ± 3.34% in untreated cells after 6 h) and enhanced phagocytosis (35.4 ± 2.71% bead engulfment at 10 µg/mL) [2].

Leukocyte activation Oxidative burst Uremic immune dysfunction

Endothelial Progenitor Cell Safety Profile: pCS Does Not Impair EPC Function Whereas p-Cresol Exhibits IC50 of 80.1 µg/mL

A head-to-head in vitro study using late-outgrowth human endothelial progenitor cells (EPCs) demonstrated that pCS, at concentrations up to 320 µg/mL (72 h exposure in the presence of 4% human serum albumin), did not impair EPC proliferation, migration, or tube formation [1]. In stark contrast, the parent compound p-cresol exhibited an IC50 of 80.1 µg/mL for EPC proliferation in the presence of HSA (100.8 µg/mL without HSA) at 72 h [1]. p-Cresol also caused G2/M cell cycle arrest with down-regulation of cyclin B1 and phosphorylated CDK1, whereas pCS produced no cell cycle alterations [1]. This demonstrates that sulfate conjugation fundamentally alters the cardiovascular toxicity profile of the p-cresol scaffold.

Endothelial progenitor cells Cardiovascular toxicity Cell proliferation assay

Differential Dialytic Clearance: pCS Removal Is Consistently Lower Than Indoxyl Sulfate Across All Dialysis Modalities

Quantitative modeling and clinical data demonstrate that pCS is more resistant to dialytic removal than indoxyl sulfate (IS) across all major dialysis modalities [1]. In conventional high-flux hemodialysis (HD), pCS exhibits a reduction ratio (RR) of 27% versus 36% for IS, with corresponding dialytic clearances of 15.5 mL/min versus 21.3 mL/min—a difference attributable to pCS's higher protein binding (95% free fraction vs IS ~93% free) and distinct binding kinetics [REFS-1, REFS-2]. Even with intensified modalities such as post-dilution hemodiafiltration (HDF), the pCS RR reaches only 32% compared to 41% for IS [1]. Computational modeling further confirms that improvements in pCS removal with advanced modalities (pre-dilution HDF: +6.4%; post-dilution HDF: +9.1%; membrane adsorption: +18.3%; ibuprofen displacement: +32.4% vs conventional HD) consistently lag behind corresponding IS improvements (+5.5%, +8.1%, +15.6%, +26.7%, respectively) [2].

Hemodialysis clearance PBUT removal Dialysis modality comparison

Metabolic Effect Specificity: pCS Promotes Insulin Resistance While p-Cresyl Glucuronide Does Not

A comparative in vivo and in vitro study demonstrated that only the sulfate conjugate pCS—not the glucuronide conjugate pCG—promotes insulin resistance associated with CKD [1]. In mice with normal kidney function, 4-week administration of pCS triggered insulin resistance, loss of fat mass, and ectopic lipid redistribution in muscle and liver. In C2C12 myotubes, pCS at concentrations observed in CKD patients caused insulin resistance through direct ERK1/2 activation [1]. In contrast, pCG exhibited no effect on insulin sensitivity either in vivo (insulin tolerance test) or in vitro (insulin-stimulated glucose uptake and PKB/Akt signaling in C2C12 cells), and showed no synergistic inhibiting effect when co-administered with pCS [1]. The protein binding difference (pCS ~96% vs pCG <6%) further reinforces that only pCS establishes the sustained free fraction reservoir needed to exert metabolic toxicity [1].

Insulin resistance CKD metabolism Skeletal muscle glucose uptake

Optimal Research and Industrial Application Scenarios for p-Cresol Sulfate (CAS 3233-58-7) Based on Quantitative Differentiation Evidence


CKD Cardiovascular Risk Biomarker Validation Studies

Free pCS is the only PBUT with validated, independent cardiovascular prognostic value across multiple CKD cohorts (HR 1.39, 95% CI 1.14–1.71; P = 0.0014 in multivariate analysis of 523 patients; also confirmed as mortality predictor at >0.051 mg/100 mL threshold) [1]. Clinical laboratories and CROs developing CKD risk-stratification LC-MS/MS panels should include free pCS as the primary PBUT analyte rather than substituting indoxyl sulfate or total p-cresol, which failed to retain independent prognostic significance [1]. This application requires procurement of high-purity pCS reference standard (≥98%) and stable-isotope-labeled internal standard (e.g., p-cresol sulfate-d7) for accurate quantification [2].

In Vitro Uremic Toxicity Mechanism Studies Requiring Conjugate-Specific Activity

pCS is the only p-cresol conjugate that simultaneously (a) activates baseline leukocyte oxidative burst (pro-inflammatory priming), (b) does not impair endothelial progenitor cell function (unlike p-cresol, IC50 80.1 µg/mL), and (c) promotes insulin resistance via ERK1/2 activation (unlike pCG) [1][2]. Researchers designing in vitro uremic milieu models should use pCS as the sole p-cresol-derived toxin, because the parent compound (p-cresol) produces directionally opposite effects on leukocytes and false-positive EPC toxicity, while pCG is biologically inert for insulin signaling [1][2]. Procurement specifications should include pCS of ≥99% purity for reproducible dose-response experiments at clinically relevant concentrations (0.1–0.2 mM for endothelial studies) .

Dialysis Device and Membrane Performance Benchmarking

Because pCS exhibits consistently lower dialytic clearance than indoxyl sulfate across all modalities (RR 27% vs 36% in conventional HD; clearance 15.5 vs 21.3 mL/min), it serves as the more stringent test solute for evaluating PBUT removal efficiency [1]. Dialysis device manufacturers and membrane developers should use pCS—not IS alone—as a benchmark PBUT marker, because clearance improvements for IS overestimate the removal efficacy for the more tightly protein-bound pCS [1][2]. Computational modeling further indicates that pCS responds differentially to removal enhancement strategies (e.g., +32.4% improvement with ibuprofen displacement vs +26.7% for IS), making it essential for accurate in silico and in vitro device prototyping [2].

LC-MS/MS Method Development and Clinical Assay Validation

The 193-fold concentration dominance of pCS over pCG in human serum dictates that any quantitative LC-MS/MS method intended for clinical PBUT monitoring must be optimized for the pCS dynamic range, with deuterated pCS internal standards (e.g., p-cresol sulfate-d7) for matrix-effect correction [1][2]. Recent analytical advances include the development of a pCS-specific aptasensor achieving a detection limit of 50 pM (Kd = 643 pM for the lead aptamer), which offers a potential point-of-care alternative to LC-MS/MS for CKD screening . Method developers should note that MRM transitions for pCS (m/z 187 → 80.00 and m/z 187 → 107.00) require negative electrospray ionization, and that validated assays must distinguish pCS from its isobaric interferences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-Cresol sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.